Azocane-1-Sulfonamide: Physicochemical Profiling, Structural Dynamics, and SuPhenEx-Mediated Synthesis
Azocane-1-Sulfonamide: Physicochemical Profiling, Structural Dynamics, and SuPhenEx-Mediated Synthesis
Executive Summary
Azocane-1-sulfonamide (CAS: 29609-21-0) is a specialized heterocyclic compound characterized by an eight-membered saturated nitrogen ring (azocane) conjugated to a primary sulfonamide moiety[1]. As a structural scaffold, it is highly valued in drug discovery, particularly in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors. This technical guide details its physicochemical profile, structural dynamics, and provides a field-validated, self-monitoring protocol for its synthesis utilizing modern[2].
Physicochemical Properties & Structural Dynamics
The inclusion of an 8-membered azocane ring introduces substantial steric bulk and unique conformational flexibility compared to standard 5- or 6-membered rings (e.g., pyrrolidine, piperidine)[3].
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Profile of Azocane-1-sulfonamide
| Property | Value |
| CAS Number | 29609-21-0 |
| Molecular Formula | C7H16N2O2S |
| Molecular Weight | 192.28 g/mol |
| Hydrogen Bond Donors | 2 (Primary Sulfonamide -NH2) |
| Hydrogen Bond Acceptors | 3 (Sulfonyl Oxygens, Azocane Nitrogen) |
| Ring System | 8-membered saturated heterocycle (Azocane) |
| Lipinski's Rule of 5 | Zero violations (Favorable oral bioavailability) |
Causality in Structural Dynamics
In cyclic amines, ring size directly dictates the orbital hybridization of the nitrogen atom. In a 6-membered piperidine ring, the N–C bonds closely align with the natural angles of p-orbitals, minimizing ring strain and maximizing basicity[3].
Conversely, the 8-membered azocane ring exhibits higher transannular strain. To accommodate this structural tension, the N–C bonding orbitals increase in p-character, which forces the nitrogen lone pair to adopt greater s-character[4]. Because the s-orbital is closer to the nucleus, the lone pair is stabilized. This renders the azocane nitrogen slightly less nucleophilic and less basic than piperidine[3]. Understanding this electronic nuance is critical when selecting synthetic activation strategies, as it necessitates stronger base activation during nucleophilic substitution.
Target Engagement: Carbonic Anhydrase Inhibition
Sulfonamides are the classical pharmacophore for inhibiting , a family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide[4].
The primary sulfonamide group (-SO2NH2) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site[3]. The azocane ring serves as the "tail" of the inhibitor. Because the CA active site is amphiphilic, the bulky, hydrophobic 8-membered ring preferentially interacts with the hydrophobic half of the active site (comprising residues like Val121, Val143, and Leu198). This specific steric bulk can be leveraged to achieve selectivity for tumor-associated isoforms (e.g., CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II), reducing off-target toxicity.
Fig 1. Mechanistic pathway of Carbonic Anhydrase inhibition by Azocane-1-sulfonamide.
Synthesis Methodology: The SuPhenEx Approach
Historically, sulfonamide synthesis relied on sulfonyl chlorides, which are highly moisture-sensitive and prone to competitive hydrolysis, leading to poor yields and complex purification[5].
To overcome this, we employ chemistry. SuPhenEx is a fluorine-free, click-like S(VI) exchange reaction that utilizes 4-nitrophenyl sulfamate derivatives as bench-stable S(VI) hubs[6]. The p-nitrophenolate moiety acts as an exceptional leaving group, enabling rapid, high-yielding sulfonamide formation at room temperature without the need for rigorous anhydrous conditions[7].
Experimental Protocol: Synthesis of Azocane-1-sulfonamide
Self-Validating System: This protocol uses the distinct chromophoric and NMR properties of the 4-nitrophenol byproduct as an internal reaction monitor[8].
Step 1: Base Activation
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Dissolve 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and 1.1 equivalents of azocane in acetonitrile (CH3CN)[7].
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Stir at room temperature for 5 minutes. Causality: The base deprotonates the azocane, overcoming its inherently lower basicity (due to the s-character of its lone pair) and generating a highly reactive nucleophile[3].
Step 2: S(VI) Hub Substitution
-
Add 1.0 equivalent of the S(VI) hub (e.g., 4-nitrophenyl sulfamate) to the activated amine solution[8].
-
Stir at room temperature for 10–30 minutes. The reaction mixture will visibly shift in color as the bright yellow 4-nitrophenolate anion is released[8].
Step 3: Workup and Purification
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Quench the reaction with an equal volume of 1M aqueous KHSO4 to neutralize excess base and protonate the 4-nitrophenolate[7].
-
Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[7].
-
Purify via flash column chromatography (silica gel, 35%–60% ethyl acetate in hexane)[7].
Step 4: Validation (The Self-Validating Loop)
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¹H NMR (CD3CN): Confirm the disappearance of the starting material's signals. The release of 4-nitrophenol results in a distinct chemical shift of the aromatic protons. If the reaction is incomplete, the integrated signals of the partially attached phenolate will not match the expected 100% conversion metric[8].
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LC-MS: Confirm the target mass of Azocane-1-sulfonamide (m/z [M+H]⁺ = 193.28).
Fig 2. SuPhenEx workflow for the synthesis of Azocane-1-sulfonamide via S(VI) exchange.
References
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Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: Organic Letters, 2023, 25(5), 788-793 (ACS Publications) URL: [Link]
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Title: Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Allyl Sulfonamides and Some of Their Si, Ge, and B Derivatives Source: Journal of Enzyme Inhibition, 2001, 16(6), 475-489 URL: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
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- 5. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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